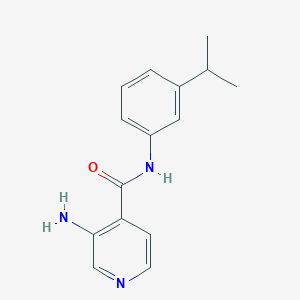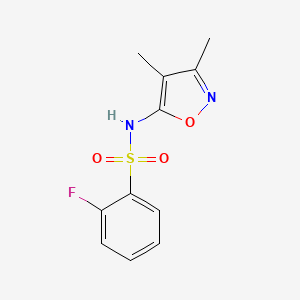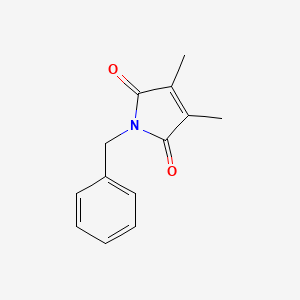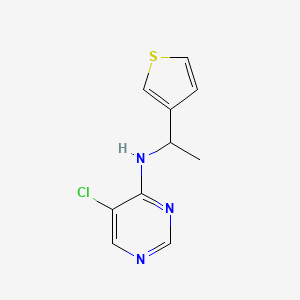![molecular formula C16H20N2O B6632906 1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQC and is a cyclic amine containing a quinoline moiety. MQC has a unique molecular structure that makes it an interesting candidate for various scientific studies.
Mechanism of Action
The mechanism of action of MQC is not fully understood. However, it is believed that MQC acts by inhibiting specific enzymes and proteins that are involved in various biological processes. MQC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
MQC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in various biological processes. MQC has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. MQC has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
MQC has several advantages for lab experiments. It has a unique molecular structure that makes it an interesting candidate for various scientific studies. It has been shown to have potential applications in various fields, including cancer research, Alzheimer's disease research, and organic synthesis. However, MQC has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. It is also expensive and not readily available.
Future Directions
MQC has a promising future in various fields of scientific research. There are several future directions for MQC research. One direction is to study the potential of MQC as a fluorescent probe for the detection of metal ions. Another direction is to study the potential of MQC as a catalyst in organic synthesis reactions. Further research is needed to fully understand the mechanism of action of MQC and its potential applications in various fields.
Synthesis Methods
The synthesis of MQC involves the reaction of 2-methylquinoline-6-carboxaldehyde with cyclobutanone and methylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is purified by column chromatography to obtain pure MQC. The synthesis of MQC is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MQC has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MQC has also been studied for its antibacterial and antifungal properties. MQC has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
1-[[(2-methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-3-5-14-9-13(4-6-15(14)18-12)10-17-11-16(19)7-2-8-16/h3-6,9,17,19H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVAIOHLXOGFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNCC3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)




![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

